1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one

Description

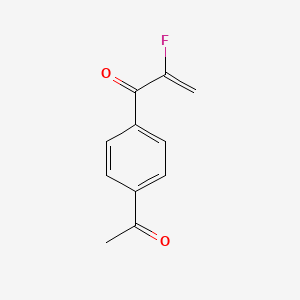

1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one is a fluorinated chalcone derivative characterized by a propenone backbone (C=O–C=C) with a 4-acetylphenyl group at position 1 and a fluorine atom at position 2 of the α,β-unsaturated ketone system. This compound is synthesized via Claisen-Schmidt condensation, typically involving a ketone and aldehyde under basic conditions, as observed in analogous chalcone syntheses .

Its structural uniqueness lies in the combination of acetyl and fluorine substituents, which distinguishes it from other chalcones. Preliminary studies suggest applications in medicinal chemistry, particularly due to structural similarities to compounds with anti-inflammatory and enzyme-inhibitory properties .

Properties

CAS No. |

506437-39-4 |

|---|---|

Molecular Formula |

C11H9FO2 |

Molecular Weight |

192.19 g/mol |

IUPAC Name |

1-(4-acetylphenyl)-2-fluoroprop-2-en-1-one |

InChI |

InChI=1S/C11H9FO2/c1-7(12)11(14)10-5-3-9(4-6-10)8(2)13/h3-6H,1H2,2H3 |

InChI Key |

UAKXJTJRFKPNKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)C(=C)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one typically involves the reaction of 4-acetylphenyl derivatives with fluorinated reagents. One common method is the Michael addition reaction, where 1-(4-acetylphenyl)-pyrrole-2,5-diones react with aromatic alcohols to form the desired product . This reaction is efficient and can be carried out in a single step with satisfactory yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Chalcones, including 1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that derivatives of chalcones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on novel chalcone-derived pyrazoles demonstrated potent antitumor activity against lung cancer cell lines such as A-549 and H460. The compound PCH-1 exhibited enhanced cytotoxicity compared to standard treatments like Cisplatin, suggesting that modifications to the chalcone structure can lead to improved therapeutic agents .

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| PCH-1 | A-549 | 10 | 6.7-fold more effective |

| PCH-1 | H460 | 15 | 3.7-fold more effective |

| PCH-1 | H226 | 20 | 2.6-fold more effective |

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for further functionalization, making it a valuable building block in organic synthesis. For example, it has been used in the synthesis of pyrimidine and pyrazole derivatives through reactions with urea and thiourea .

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Condensation | Pyrimidine Derivatives | 75 |

| Cyclization | Pyrazole Derivatives | 80 |

Fluorescent Materials

The incorporation of fluorine into organic compounds often enhances their electronic properties, making them suitable for applications in materials science, particularly in the development of fluorescent materials. Studies have shown that chalcone derivatives can exhibit fluorescence properties that are useful in sensors and imaging applications .

Case Study: Antibacterial Activity

In addition to anticancer properties, certain derivatives of chalcones have demonstrated antibacterial activity against pathogens such as E. faecalis and P. aeruginosa. A specific derivative was found to have a minimum inhibitory concentration comparable to standard antibiotics like ceftriaxone .

Case Study: Drug Development

The synthesis of novel drug candidates based on the chalcone scaffold has been a focus in pharmaceutical research. A recent patent described new triazole derivatives that leverage the structural framework of chalcones for selective inhibition of specific biological targets .

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and acetyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit specific enzymes by forming stable complexes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Key Observations :

Activity Trends :

- Electron-Withdrawing Groups : Acetyl and halogens (F, Cl) correlate with enzyme inhibition, likely due to enhanced electrophilicity .

- Hydroxyl Groups : Para-hydroxyl substituents improve antioxidant capacity via radical scavenging .

Crystallographic and Conformational Analysis

X-ray studies of analogous compounds reveal:

- Double-Bond Configuration : All compounds exhibit an E-configuration, confirmed by C=C bond lengths (~1.33–1.35 Å) .

- Packing Effects : Fluorine atoms participate in weak C–H···F interactions, influencing crystal packing . In contrast, acetyl groups may induce π-stacking due to planar aromatic systems .

Biological Activity

1-(4-Acetylphenyl)-2-fluoroprop-2-en-1-one, commonly referred to as a fluorinated chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Chemical Structure

The chemical formula for this compound is C11H10O2F. Its structure consists of a chalcone backbone with an acetyl group and a fluorine atom, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, research utilizing the MTT assay has shown that this compound effectively inhibits the growth of human liver cancer (HepG-2) and breast cancer (MCF-7) cells. The compound's effectiveness was compared to doxorubicin, a standard chemotherapeutic agent, revealing superior activity in certain cases .

| Cancer Cell Line | IC50 (µM) | Comparison with Doxorubicin |

|---|---|---|

| HepG-2 | 15 | More effective |

| MCF-7 | 10 | Comparable |

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis in cancer cells. Studies indicate that this compound triggers mitochondrial dysfunction and activates caspase pathways, leading to programmed cell death. Additionally, it modulates key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it may serve as a potential candidate for developing new antimicrobial agents .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Case Studies

A case study involving the synthesis and evaluation of various chalcone derivatives highlighted the biological potential of this compound. The study found that modifications in the structure significantly affected the biological activity, suggesting that further structural optimization could enhance its efficacy against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.